molecular formula C16H17FN2O2 B14225469 N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea CAS No. 827612-38-4

N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea

Cat. No.: B14225469
CAS No.: 827612-38-4
M. Wt: 288.32 g/mol
InChI Key: PZGKLCSGQIPRGV-HNNXBMFYSA-N
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Description

N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a fluorophenyl group, a hydroxypropan-2-yl moiety, and a phenylurea structure, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea typically involves the reaction of 4-fluoroaniline with (S)-3-chloro-1,2-propanediol under basic conditions to form the intermediate (S)-1-(4-fluorophenyl)-3-hydroxypropan-2-amine. This intermediate is then reacted with phenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-methylurea
  • N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-ethylurea
  • N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-propylurea

Uniqueness

N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the hydroxypropan-2-yl moiety contributes to its solubility and interaction with biological targets .

Properties

CAS No.

827612-38-4

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

1-[(2S)-1-(4-fluorophenyl)-3-hydroxypropan-2-yl]-3-phenylurea

InChI

InChI=1S/C16H17FN2O2/c17-13-8-6-12(7-9-13)10-15(11-20)19-16(21)18-14-4-2-1-3-5-14/h1-9,15,20H,10-11H2,(H2,18,19,21)/t15-/m0/s1

InChI Key

PZGKLCSGQIPRGV-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N[C@@H](CC2=CC=C(C=C2)F)CO

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)F)CO

Origin of Product

United States

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